Butyl pyrrolidine-3-carboxylate
Overview
Description
Butyl pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Butyl pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biochemical reactions . For instance, pyrrolidine-3-carboxylic acids can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .
Pharmacokinetics
It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic behavior .
Result of Action
It’s known that pyrrolidine derivatives can exhibit various biological activities . For instance, certain pyrrolidine derivatives have been found to exhibit anticonvulsant activity .
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids, which can then be esterified to form butyl pyrrolidine-3-carboxylate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Butyl pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Butyl pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Butyl pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with anticonvulsant activity.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis.
The uniqueness of this compound lies in its specific ester group and the resulting biological and chemical properties .
Biological Activity
Butyl pyrrolidine-3-carboxylate is a significant compound within the class of pyrrolidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Pyrrolidine derivatives, including this compound, have garnered attention in medicinal chemistry due to their structural versatility and biological efficacy. The compound is characterized by a five-membered nitrogen-containing heterocycle that contributes to its pharmacological properties. Its applications span various fields, including medicinal chemistry, where it serves as a scaffold for drug development.
Target of Action
This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mode of action is attributed to the unique stereochemistry provided by the pyrrolidine ring, which enhances its interaction with biological macromolecules.
Biochemical Pathways
Research indicates that this compound may be involved in several biochemical reactions, including:
- Antimicrobial Activity : Exhibits potential against various pathogens.
- Anti-inflammatory Effects : Modulates inflammatory responses in vitro.
- Antineoplastic Properties : Demonstrates activity against cancer cell lines.
Pharmacological Properties
Recent studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate robust antibacterial properties comparable to established antibiotics .
- Anti-inflammatory Activity : In vitro studies using LPS-induced RAW264.7 macrophages demonstrated significant inhibition of nitric oxide production, suggesting that this compound may possess anti-inflammatory capabilities .
- Anticancer Activity : Preliminary evaluations suggest moderate antineoplastic effects against cervical cancer (HeLa) and gastric cancer (SGC-7901) cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound. The results indicated strong activity against S. aureus with an MIC value ranging from 0.96 to 7.81 μg/mL, highlighting its potential as an effective antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
In a separate investigation, this compound was assessed for its anti-inflammatory properties using RAW264.7 macrophages. The compound exhibited inhibition rates of 86.87% and 94.48% at concentrations of 1.0 and 2.0 µg/mL, respectively . This suggests that it could be developed as a therapeutic agent for inflammatory conditions.
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions that enhance its utility in synthetic chemistry:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to carboxylic acids or other oxidized forms | Potassium permanganate |
Reduction | Converts ester to alcohol or other reduced forms | Lithium aluminum hydride |
Substitution | Replaces ester group with other functional groups | Amines as nucleophiles |
These reactions contribute to its versatility in organic synthesis and drug development.
Properties
IUPAC Name |
butyl pyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAHFRRSJVMHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556779 | |
Record name | Butyl pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122079-54-3 | |
Record name | Butyl pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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